molecular formula C13H13N3O3 B2870265 4-morpholinoquinazoline-7-carboxylic acid CAS No. 941237-08-7

4-morpholinoquinazoline-7-carboxylic acid

Cat. No.: B2870265
CAS No.: 941237-08-7
M. Wt: 259.265
InChI Key: XQJHISFKIXDERQ-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylquinazoline-7-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings, and a morpholine ring attached to the quinazoline moiety.

Preparation Methods

The synthesis of 4-morpholin-4-ylquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Morpholin-4-ylquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Morpholin-4-ylquinazoline-7-carboxylic acid has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a scaffold for the development of various therapeutic agents, including anticancer, antiviral, and antibacterial drugs. Its derivatives have shown promising activity against multiple biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It helps in understanding the molecular mechanisms of various biological processes.

    Chemical Biology: It is employed in the design of chemical probes and bioactive molecules for studying biological systems.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-morpholin-4-ylquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity. The morpholine ring enhances the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

4-Morpholin-4-ylquinazoline-7-carboxylic acid can be compared with other quinazoline derivatives, such as:

    4-Aminoquinazoline: Lacks the morpholine ring and carboxylic acid group, resulting in different biological activities and binding properties.

    4-Methylquinazoline: Contains a methyl group instead of the morpholine ring, leading to variations in its chemical reactivity and biological effects.

    4-Chloroquinazoline: The presence of a chlorine atom alters its electronic properties and reactivity compared to the morpholine-substituted derivative.

The uniqueness of 4-morpholin-4-ylquinazoline-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-morpholin-4-ylquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(18)9-1-2-10-11(7-9)14-8-15-12(10)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHISFKIXDERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941237-08-7
Record name 4-morpholinoquinazoline-7-carboxylic acid
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